1-{[(3-Nitrophenyl)amino]carbonyl}proline
Overview
Description
1-{[(3-Nitrophenyl)amino]carbonyl}proline is an organic compound derived from L-proline. It is characterized by the presence of a nitrophenyl group attached to the amino carbonyl moiety of proline. This compound is known for its solid powder form and good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Preparation Methods
The synthesis of 1-{[(3-Nitrophenyl)amino]carbonyl}proline typically involves the functional group modification of L-proline. The process generally includes organic synthesis reactions, where L-proline undergoes specific reactions to introduce the nitrophenyl group. The exact synthetic routes and reaction conditions can vary, but they often involve the use of reagents like nitrophenyl isocyanate and appropriate solvents under controlled temperatures .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings to ensure consistency and safety.
Chemical Reactions Analysis
1-{[(3-Nitrophenyl)amino]carbonyl}proline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1-{[(3-Nitrophenyl)amino]carbonyl}proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of other amino acid derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-{[(3-Nitrophenyl)amino]carbonyl}proline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic functions, modulation of receptor activities, or alteration of cellular signaling processes .
Comparison with Similar Compounds
1-{[(3-Nitrophenyl)amino]carbonyl}proline can be compared with other similar compounds, such as:
L-Proline derivatives: These compounds share the proline backbone but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Nitrophenyl compounds: These compounds contain the nitrophenyl group but may have different core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the proline backbone and the nitrophenyl group, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-11(17)10-5-2-6-14(10)12(18)13-8-3-1-4-9(7-8)15(19)20/h1,3-4,7,10H,2,5-6H2,(H,13,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMYLMZWZVVLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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